1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone
Description
1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone is a bicyclic heterocyclic compound featuring a sulfur (thia) and nitrogen (aza) atom within a bicyclo[2.2.1]heptane framework. The ethanone linker connects this bicyclic system to a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.
Properties
IUPAC Name |
2-pyrazol-1-yl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c14-10(6-12-3-1-2-11-12)13-5-9-4-8(13)7-15-9/h1-3,8-9H,4-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCQRVSTMBNDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
1-(2-thia-5-azabicyclo[22
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, possibly as an inhibitor for certain enzymes or receptors.
Industry: Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities, such as ethanone linkers, heterocyclic substituents, or bicyclic frameworks, enabling a comparative analysis:
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Structure : Replaces the bicyclo[2.2.1]heptane system with a tetrazole ring (1-aryl-1H-tetrazol-5-yl) and substitutes pyrazole with piperidine.
- Synthesis : Synthesized via reaction of aryl anilines with sodium azide and triethyl orthoformate, followed by chloroacetyl chloride and piperidine .
- Characterization : Confirmed via IR, $^1$H NMR, $^13$C NMR, and mass spectrometry .
- Piperidine, a flexible six-membered amine, contrasts with pyrazole’s aromatic rigidity.
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanones
- Structure : Features a tetrazole core and a 4-allylpiperazine substituent.
- Synthesis : Utilizes allylpiperazine for nucleophilic substitution with chloroacetyl intermediates .
- Characterization : Includes HSQC spectroscopy for $^1$H-$^13$C correlation, enhancing structural validation .
2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone
- Structure: Retains the pyrazole-ethanone motif but substitutes the bicyclo system with a 2,4-dichlorophenoxy group.
- Crystallography : Single-crystal X-ray diffraction confirms planar geometry and intermolecular interactions (e.g., C–H···O) .
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone Oxime Esters
- Structure : Replaces the bicyclo system with a naphthyl group and adds oxime ester functionalities.
- Bioactivity : Demonstrates cytotoxicity in mouse fibroblast (L929) and human neuroblastoma (SH-SY5Y) cell lines (IC$_{50}$ values: 12–45 μM) via MTS assays .
Biological Activity
The compound 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone represents a unique bicyclic structure that integrates both sulfur and nitrogen atoms, contributing to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 185.27 g/mol. The bicyclic framework enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NOS |
| Molecular Weight | 185.27 g/mol |
| Structure | Bicyclic |
The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors that are pivotal in various biochemical pathways. The presence of sulfur and nitrogen in its structure may facilitate binding to proteins, influencing their activity and leading to therapeutic effects.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . Research has demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, one study found that derivatives of similar bicyclic structures showed significant antibacterial activity, which could be extrapolated to the thia-azabicyclic framework.
Cytotoxic Effects
Recent investigations into the cytotoxicity of related compounds have provided insights into the potential effects of this compound:
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of pyrazole derivatives on various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and C6 (glioma). The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 30 µM, demonstrating selective activity against cancer cells while sparing normal cells .
- Mechanism Analysis : Flow cytometry analysis revealed that some derivatives induced apoptosis in cancer cells, with a notable percentage undergoing late apoptosis. This suggests that compounds within this structural class could effectively trigger programmed cell death in malignant cells .
Summary of Biological Activity Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
